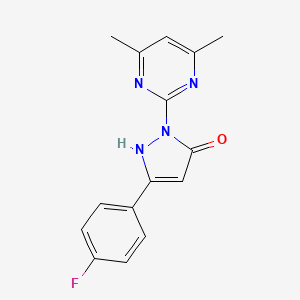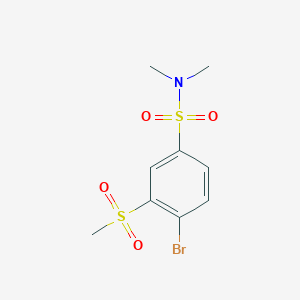![molecular formula C30H48N2O B5377053 N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide](/img/structure/B5377053.png)
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide, also known as CJ-15,208, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including cancer research, neuroscience, and immunology.
Mécanisme D'action
The mechanism of action of N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. It has also been suggested that it works by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide has been found to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide for lab experiments is its high purity. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for research on N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide. One of the potential areas of research is its use in cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its use in combination with other cancer treatments.
Another potential area of research is its use in neurodegenerative diseases. Further studies are needed to determine its neuroprotective effects in vivo and to optimize its use in various neurodegenerative diseases.
Finally, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide has potential applications in immunology. Further studies are needed to determine its efficacy in various inflammatory diseases and to optimize its use in combination with other anti-inflammatory treatments.
Conclusion:
In conclusion, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide is a synthetic compound that has shown promising results in various fields of scientific research. It has potential applications in cancer research, neuroscience, and immunology. Further studies are needed to determine its efficacy in vivo and to optimize its use in various applications. However, its high purity and relative ease of synthesis make it a potential candidate for further research.
Méthodes De Synthèse
The synthesis of N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide involves the reaction of 9-octadecenoyl chloride with 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline in the presence of a base such as triethylamine. The reaction yields N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide as a white crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide has been extensively studied for its potential applications in scientific research. It has shown promising results in cancer research, where it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
In neuroscience, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide has been found to have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress, which is a common factor in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide has also been studied for its potential applications in immunology. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases, including arthritis.
Propriétés
IUPAC Name |
(E)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)octadec-9-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-29(33)32-30-25-20-17-18-22-27(25)31-28-23-19-21-26(28)30/h9-10H,2-8,11-24H2,1H3,(H,31,32,33)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCSISSGWHCCMF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C2CCCC2=NC3=C1CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC1=C2CCCC2=NC3=C1CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5376974.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5376979.png)
![2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)


![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5377027.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![2-[tert-butyl(methyl)amino]ethyl 3-(4-methoxyphenyl)acrylate hydrochloride](/img/structure/B5377046.png)
![3,5-dichloro-4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5377055.png)
![2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5377064.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)
![4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)